![molecular formula C12H10N4O B13747779 5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole CAS No. 1245647-12-4](/img/structure/B13747779.png)
5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE is a compound that features a pyrimidine ring linked to an indazole moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE typically involves the reaction of pyrimidine derivatives with indazole precursors. One common method is the nucleophilic substitution reaction where a pyrimidine-2-yloxy group is introduced to a methylene bridge attached to an indazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . This interaction can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show antimicrobial and antiviral activities.
Uniqueness
5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE is unique due to its specific structure that combines the properties of both pyrimidine and indazole rings. This combination allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
1245647-12-4 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(pyrimidin-2-yloxymethyl)-1H-indazole |
InChI |
InChI=1S/C12H10N4O/c1-4-13-12(14-5-1)17-8-9-2-3-11-10(6-9)7-15-16-11/h1-7H,8H2,(H,15,16) |
InChI Key |
CBOVYTPZAFTCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


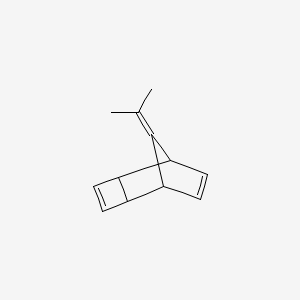
![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
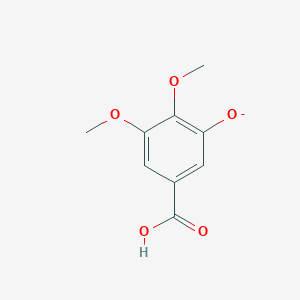
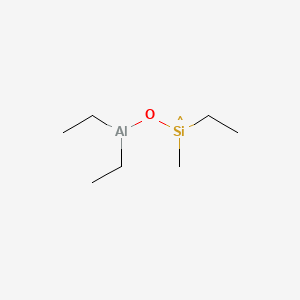
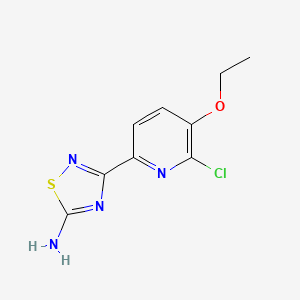
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

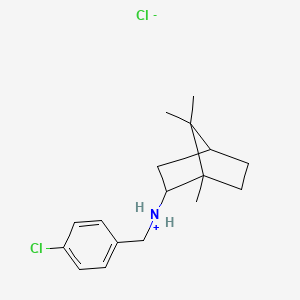
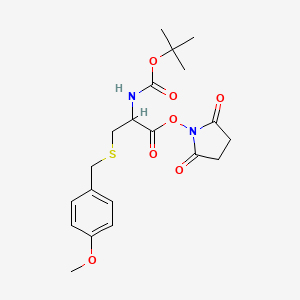

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
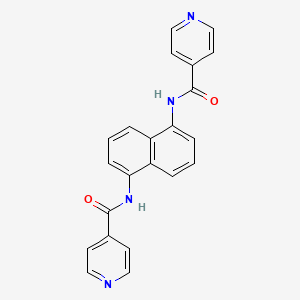
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
